1-Cyclopropyl-2-methoxyethanamine hydrochloride
Overview
Description
1-Cyclopropyl-2-methoxyethanamine hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of ethanamine, featuring a cyclopropyl group and a methoxy group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-methoxyethanamine hydrochloride can be achieved through several methods. One notable method involves the chemoenzymatic route using leucine dehydrogenase. The process begins with the oxidation of methylcyclopropyl ketone to cyclopropylglyoxylic acid using permanganate. This intermediate is then subjected to reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius, with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris. The resulting (S)-cyclopropylglycine is isolated as the N-Boc derivative and subsequently converted to the desired amine through reduction, methylation, and deprotection steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-methoxyethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylglyoxylic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Cyclopropyl-2-methoxyethanamine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of CRF-1 receptor antagonists, the compound acts by binding to the CRF-1 receptor, inhibiting its activity and thereby modulating the stress response pathway. This interaction can lead to potential therapeutic effects in conditions related to stress and anxiety .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-methoxyethanamine: The base form without the hydrochloride group.
2-Methoxyethylamine: A structurally similar compound with a methoxy group attached to the ethylamine backbone.
Uniqueness
1-Cyclopropyl-2-methoxyethanamine hydrochloride is unique due to its specific structural features, including the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of CRF-1 receptor antagonists further highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
1-cyclopropyl-2-methoxyethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-6(7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQIVZUNCFLJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696907 | |
Record name | 1-Cyclopropyl-2-methoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095431-18-7 | |
Record name | 1-Cyclopropyl-2-methoxyethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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